Indolin-7-ylmethanamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for Indolin-7-ylmethanamine were not found, the synthesis of indoline derivatives has been discussed in the literature . Traditional methods to prepare indolines include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indolin-7-ylmethanamine contains a total of 24 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
Indolin-7-ylmethanamine hydrochloride has a molecular weight of 184.67 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Cancer Treatment : Indolin-2-one derivatives have shown promise in cancer treatment. For instance, certain derivatives have been found effective against various cancer cell lines, including lung, colon, and breast cancer cells, with some showing selectivity towards particular receptor tyrosine kinases (RTKs) (Sun et al., 1998), (Eldehna et al., 2018).
Tyrosine Kinase Inhibition : Indolin-2-one derivatives have been found to inhibit tyrosine kinase activity. This inhibition is crucial for cancer therapy as it affects cell growth and metastasis. Some compounds showed potent activity against vascular endothelial and platelet-derived growth factor receptor tyrosine kinase (Li Sun et al., 2003).
Anticancer Agents Design : There has been significant research in synthesizing indolin-2-one hybrids as small molecule anticancer agents. These studies focus on the structure-activity relationship of indolin-2-ones, exploring various synthetic strategies and molecular modifications to enhance their anticancer properties (Chaudhari et al., 2021).
Bio-Indigo Production : Indolin-2-one derivatives have been used in studies exploring the microbial production of bio-indigo from indole, a component in wastewater treatment and dye production (Xuwang Zhang et al., 2015).
Anti-Breast Cancer Agents : Certain indolin-2-one derivatives have shown potential as anti-breast cancer agents. These compounds demonstrated selectivity and potency against breast cancer cell lines, indicating their potential in breast cancer treatment (Bender et al., 2023).
Synthesis of Complex Molecules : Indolin-3-one derivatives have been applied in the synthesis of complex molecules. They are used in catalysis to obtain polysubstituted compounds, which have potential applications in various fields including pharmaceuticals (Zhao et al., 2014).
properties
IUPAC Name |
2,3-dihydro-1H-indol-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWASLQDZSSMFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-7-ylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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